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molecular formula C12H15BrN2O B1532778 1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone CAS No. 1350377-17-1

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

Cat. No. B1532778
M. Wt: 283.16 g/mol
InChI Key: AVCPURQDQGRQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691810B2

Procedure details

A solution of 5-bromoindoline (0.5 g, 2.52 mmol), 1-hydroxybenzotriazole hydrate (0.387 g, 2.52 mmol), N-methylmorpholine (1.11 mL, 10.1 mmol) and 2-(dimethylamino)acetic acid (0.299 g, 2.9 mmol) in N,N-dimethylformamide (9.5 mL) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.678 g, 3.53 mmol) and the reaction was stirred at ambient temperature for 18 hours. The reaction was diluted with water (100 mL) and extracted with 1:1 ether/ethyl acetate (2×120 mL). The combined organic layers were washed with water (2×80 mL) and brine (2×80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrate was purified by flash chromatography on a silica gel column eluting with a gradient of from 0% to 5% methanol in dichloromethane to provide the title compound. MS DCI (+) m/z 283.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.387 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.O.ON1C2C=CC=CC=2N=N1.[CH3:22][N:23]1[CH2:28]C[O:26][CH2:25][CH2:24]1.CN(C)CC(O)=O.Cl.CN(C)CCCN=C=NCC>CN(C)C=O.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:25](=[O:26])[CH2:24][N:23]([CH3:28])[CH3:22])[CH2:6][CH2:5]2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=CC1
Name
Quantity
0.387 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.11 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0.299 g
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
0.678 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
9.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 ether/ethyl acetate (2×120 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×80 mL) and brine (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of from 0% to 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1)C(CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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